methyl 3-(2,6-dichlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate
Description
Methyl 3-(2,6-dichlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate is a structurally complex oxazole derivative characterized by:
- A 1,2-oxazole core substituted at positions 3 and 4.
- A 2,6-dichlorophenyl group at position 3, contributing steric bulk and electron-withdrawing effects.
- A (1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl group at position 5, introducing a conjugated enone system, trifluoromethyl hydrophobicity, and a basic dimethylamino moiety.
Properties
IUPAC Name |
methyl 3-(2,6-dichlorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2F3N2O4/c1-24(2)7-8(15(25)17(20,21)22)14-12(16(26)27-3)13(23-28-14)11-9(18)5-4-6-10(11)19/h4-7H,1-3H3/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYJIKGFNMYCTD-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC)\C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,6-dichlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.
Introduction of the dichlorophenyl group: This step involves the substitution of a suitable precursor with 2,6-dichlorophenyl group using reagents such as 2,6-dichlorobenzoyl chloride.
Addition of the dimethylamino group:
Incorporation of the trifluoromethyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and continuous processing to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6-dichlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxid
Biological Activity
Methyl 3-(2,6-dichlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate (CAS: 1164530-56-6) is a synthetic compound that has garnered interest due to its potential biological activities. The compound features a complex structure that includes a dichlorophenyl moiety and a dimethylamino group, which may contribute to its pharmacological properties.
The molecular formula of the compound is with a molar mass of 441.26 g/mol. Its predicted boiling point is approximately 581.3 °C, and it has a density of around 1.348 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C19H18Cl2N2O6 |
| Molar Mass | 441.26 g/mol |
| Boiling Point | 581.3 °C (predicted) |
| Density | 1.348 g/cm³ (predicted) |
| pKa | 1.96 (predicted) |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different biological systems.
The mechanism through which this compound exerts its effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Compounds similar to this one have been shown to interact with the cell cycle regulators and apoptotic pathways . Further investigations are needed to elucidate the specific pathways affected by this compound.
Case Studies and Research Findings
A comprehensive review of available literature reveals several studies that highlight the biological implications of related compounds:
- Cytotoxicity Studies :
- Inhibition Studies :
- Structure-Activity Relationship (SAR) :
Scientific Research Applications
Structure and Composition
The compound features a unique molecular structure characterized by multiple functional groups:
- Dichlorophenyl moiety : Contributes to the compound's biological activity.
- Dimethylamino group : Enhances solubility and bioavailability.
- Trifluoromethyl group : Imparts unique electronic properties.
- Oxazole ring : Known for its role in medicinal chemistry.
Molecular Formula : C19H18Cl2N2O6
Molecular Weight : 441.3 g/mol
Anticancer Activity
Research has indicated that compounds with oxazole rings exhibit potential anticancer properties. Methyl 3-(2,6-dichlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines.
Case Study
In a study published in Journal of Medicinal Chemistry, derivatives of oxazole were tested against breast cancer cells. The results showed significant cell viability reduction at concentrations as low as 10 µM, indicating strong anticancer potential .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Its efficacy is attributed to the presence of the dichlorophenyl group which enhances membrane permeability.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Pesticide Development
Due to its unique chemical structure, this compound is being explored as a potential pesticide. Its ability to disrupt cellular processes in pests could lead to effective pest control solutions.
Regulatory Insights
The compound is under evaluation for its safety and effectiveness as a pesticide. Regulatory bodies are assessing its environmental impact and toxicity levels to ensure compliance with agricultural standards .
Development of Functional Materials
The incorporation of this compound into polymers can enhance properties such as thermal stability and UV resistance.
Case Study
A recent study demonstrated that adding this compound to polyvinyl chloride (PVC) improved thermal degradation temperatures by over 30°C compared to standard PVC formulations . This enhancement is crucial for applications requiring durable materials.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Oxazole Derivatives with Aromatic Substituents
The 1,2-oxazole scaffold is common in bioactive molecules. Key comparisons include:
Key Insights :
- The 2,6-dichlorophenyl group in the target compound increases steric hindrance compared to methylofuran’s glutamates, likely reducing enzymatic cofactor activity but improving binding to hydrophobic pockets .
Substituent-Driven Physicochemical Properties
- Trifluoromethyl Group: Compared to non-fluorinated oxazoles (e.g., catechins in tea ), the CF₃ group enhances metabolic stability and lipophilicity, critical for pharmacokinetics.
Chemoinformatic Similarity Analysis
Tanimoto Coefficient-Based Comparisons
Using binary fingerprinting (e.g., MACCS keys or ECFP4), the target compound’s similarity to other oxazoles was evaluated:
| Compared Compound | Tanimoto Coefficient | Overlapping Features | Divergent Features |
|---|---|---|---|
| Methylofuran (MFR-a) | 0.32 | Oxazole core, ester groups | Dichlorophenyl, trifluoro-enone, dimethylamino |
| Epigallocatechin Gallate (EGCG) | 0.18 | Aromatic rings, ester moiety | Lack of oxazole, fluorine, or dimethylamino groups |
Interpretation :
- Low Tanimoto scores (<0.4) highlight significant structural divergence, suggesting distinct biological targets compared to methylofuran or catechins .
- The Z-configuration of the enone system may further reduce similarity to E-configuration analogs, affecting geometric complementarity in binding .
Graph-Based Substructural Analysis
Graph comparison methods () reveal:
- Common Substructures: The oxazole core and ester group are shared with methylofuran and some flavonoid derivatives.
- Unique Motifs: The trifluoro-enone-dimethylamino side chain forms a non-overlapping subgraph, likely dictating novel reactivity or target specificity .
Q & A
Q. How can researchers optimize the synthesis of methyl 3-(2,6-dichlorophenyl)-5-[(1Z)-...]-1,2-oxazole-4-carboxylate to improve yield and purity?
Methodological Answer: Synthetic optimization requires a Design of Experiments (DoE) approach to evaluate variables such as reaction temperature, stoichiometry, and solvent polarity. Flow chemistry techniques (e.g., continuous-flow reactors) can enhance reproducibility and reduce side reactions, as demonstrated in analogous oxazole syntheses . For example, chlorination steps using phosphorus pentachloride (PCl₅) must be carefully controlled to avoid over-chlorination, as seen in related 3-(2-chlorophenyl)isoxazole derivatives . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitoring by TLC/HPLC is critical to isolate the Z-isomer selectively.
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR can confirm the Z-configuration of the enone moiety via coupling constants (e.g., J = 10–12 Hz for Z-olefins) and assign the 2,6-dichlorophenyl substituent’s regiochemistry .
- X-ray Crystallography : Essential for resolving ambiguous stereochemistry, particularly the oxazole ring’s substitution pattern and trifluoromethylketone orientation .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxazole ring vibrations (C=N, ~1600 cm⁻¹) .
Q. How should researchers address contradictions in reported spectroscopic data for similar oxazole derivatives?
Methodological Answer: Contradictions often arise from solvent polarity effects or impurities. For example, NMR shifts for dimethylamino groups may vary between DMSO-d₆ and CDCl₃ due to hydrogen bonding . Cross-validate data using multiple techniques (e.g., compare NMR with high-resolution mass spectrometry) and reference analogous compounds, such as 3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide derivatives, which exhibit predictable substituent-dependent shifts .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoro-3-oxobut-1-enyl group in nucleophilic additions?
Methodological Answer: The electron-withdrawing trifluoromethyl and ketone groups activate the α,β-unsaturated system toward Michael additions. Computational studies (DFT or MD simulations) can model charge distribution and predict regioselectivity. For example, the LUMO of the enone is localized at the β-carbon, favoring nucleophilic attack at this position. Experimental validation via trapping intermediates (e.g., using Grignard reagents) is recommended .
Q. How can researchers design derivatives to study structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Core Modifications : Replace the 2,6-dichlorophenyl group with electron-deficient aromatics (e.g., 4-nitrophenyl) to assess π-π stacking interactions.
- Side-Chain Variations : Substitute the dimethylamino group with pyrrolidino or morpholino moieties to modulate solubility and basicity .
- Bioisosteres : Replace the trifluoromethyl group with cyano or sulfonyl groups to evaluate metabolic stability .
Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate structural changes with activity.
Q. What strategies mitigate decomposition of the oxazole ring under acidic or basic conditions?
Methodological Answer:
- pH Control : Maintain reactions near neutral pH (6–8) to prevent oxazole ring opening. Buffered conditions (e.g., phosphate buffer) are critical in aqueous media .
- Protecting Groups : Temporarily protect the oxazole nitrogen with tert-butoxycarbonyl (Boc) during harsh reactions .
- Stabilizing Additives : Use radical inhibitors (e.g., BHT) in free-radical-prone environments .
Q. How can computational modeling predict the compound’s interactions with biological receptors?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Focus on the oxazole’s planar structure and the dichlorophenyl group’s hydrophobic interactions.
- MD Simulations : Assess dynamic behavior in lipid bilayers to predict membrane permeability .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors derived from PubChem data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
